molecular formula C5H12ClNS B2568754 [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride CAS No. 522607-45-0

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride

Cat. No.: B2568754
CAS No.: 522607-45-0
M. Wt: 153.67
InChI Key: WQZYDUAYFBOFQJ-JEDNCBNOSA-N
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Description

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is a chiral pyrrolidine derivative characterized by a methanethiol (-CH2SH) group at the 2-position of the pyrrolidine ring and a hydrochloride counterion. The (2S) configuration denotes its stereochemistry, which is critical for interactions in biological systems. This compound is structurally related to pharmacologically active pyrrolidine derivatives, such as Forodesine Hydrochloride (used in T-cell malignancies) , but distinguishes itself through the thiol functional group. Thiol-containing compounds are notable for their reactivity, particularly in forming disulfide bonds or coordinating metals, making them relevant in drug design and catalysis .

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYDUAYFBOFQJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water or alcohols.

    Catalysts: Acidic catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Purification: Techniques such as crystallization or distillation to purify the final product.

    Quality Control: Ensuring the product meets industrial standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Disulfides: Formed through oxidation.

    Thioethers: Formed through nucleophilic substitution.

Scientific Research Applications

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride with analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Applications/Notes Safety/Toxicology
This compound (Target) C5H12ClNS* 153.67* Pyrrolidine, thiol, hydrochloride Not explicitly listed Potential use in ligand design or enzyme inhibition due to thiol reactivity Limited toxicological data; handle with caution (analogous to )
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride C8H14ClNS 199.72 Bicyclic pyrrolidine, thiol 2624109-50-6 Structural complexity may enhance binding specificity in drug candidates No specific safety data available
2-(N,N-Diethylamino)ethanethiol hydrochloride C6H16ClNS 177.72 Thiol, tertiary amine 1942-52-5 Biochemical reagent; potential precursor for organophosphate antidotes Toxicological properties not fully investigated
(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride C11H16ClNO 213.71 Pyrrolidine, phenyl, hydroxyl 111492-62-7 Chiral building block in asymmetric synthesis Safety data unavailable
Forodesine Hydrochloride C11H14N4O4·HCl 302.70 Pyrrolidine, purine analog 284490-13-7 Antineoplastic agent for T-cell malignancies Clinically approved; well-documented safety profile
(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride C12H16ClNO2 253.72 Pyrrolidine, ester, benzoate 1381927-60-1 Intermediate in organic synthesis No toxicity data provided

*Note: Molecular formula and weight for the target compound are inferred from structural analogs.

Biological Activity

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is a chemical compound characterized by its unique structural properties and biological activities. This compound, with the molecular formula C5_5H11_{11}NS·HCl, is a derivative of pyrrolidine and has been the subject of various studies aimed at understanding its biological mechanisms and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions generally include:

  • Temperature: Room temperature to slightly elevated temperatures
  • Solvent: Common solvents include water or alcohols
  • Catalysts: Acidic catalysts, primarily hydrochloric acid, are employed to facilitate the reaction

This compound serves as a versatile building block in organic synthesis, allowing for the creation of various derivatives with potential therapeutic effects.

The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate various biological pathways, leading to physiological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein Interaction: It can interact with various biomolecules, potentially altering their functions.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For example, studies have shown its potential to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. This inhibition could lead to increased levels of neurotransmitters such as dopamine, potentially providing therapeutic benefits.

3. Neuroprotective Effects

The neuroprotective properties of thiol-containing compounds have been well-documented. The ability of this compound to interact with reactive oxygen species (ROS) may confer protective effects against oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Table 1: Summary of Biological Activities

Biological ActivityFindingsReferences
Enzyme InhibitionInhibits MAO-B, potentially increasing dopamine levels
Anticancer ActivityRelated compounds show cytotoxicity in cancer cell lines
Neuroprotective EffectsPotential interaction with ROS, protecting neuronal cells

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